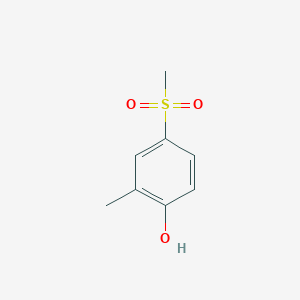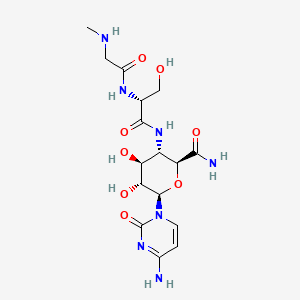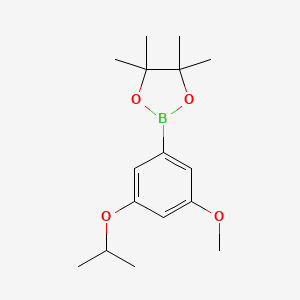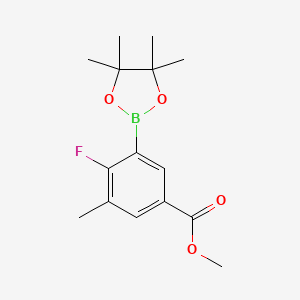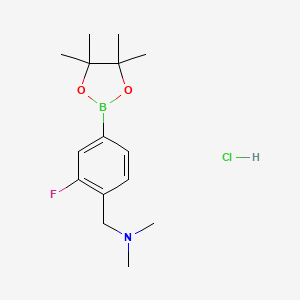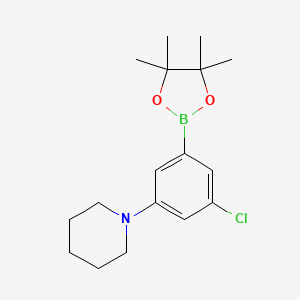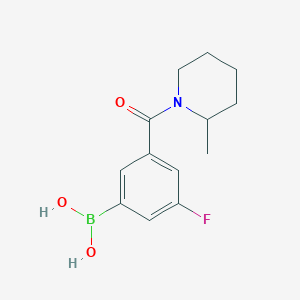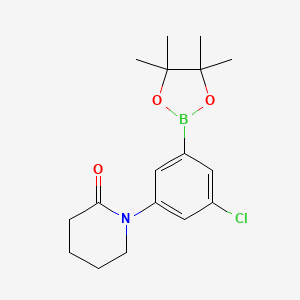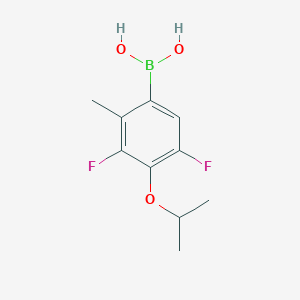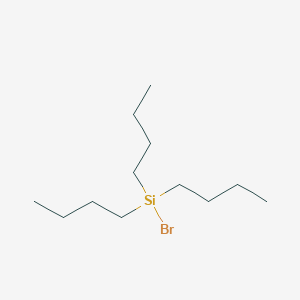
Bromo(tributyl)silane
説明
Bromotrimethylsilane and Bromo(triphenyl)silane are organosilicon compounds. They are used in various chemical reactions due to their reactivity.
Synthesis Analysis
Bromotrimethylsilane has been used as a selective reagent for the synthesis of bromohydrins . It’s an efficient reagent in the solvent-free conversion of glycerol into bromohydrins, useful intermediates in the production of fine chemicals .Molecular Structure Analysis
The molecular formula of Bromotrimethylsilane is C3H9BrSi , and for Bromo(triphenyl)silane, it’s C18H15BrSi .Chemical Reactions Analysis
Bromotrimethylsilane has been used in the bromination of glycerol to produce α-monobromohydrin and α,γ-dibromohydrin . These bromoderivatives are widely applied as fine chemicals in organic syntheses .Physical And Chemical Properties Analysis
The molecular weight of Bromotrimethylsilane is 153.09 , and for Bromo(triphenyl)silane, it’s 339.301 Da .科学的研究の応用
Reductive Coupling and Silane Preparation
Bromo(tributyl)silane finds applications in the preparation of various organic molecules. One example is the reductive coupling of 4-bromo-3,3,4,4-tetrafluorobut-1-ene with carbonyl compounds, where bromo(tributyl)silane derivatives play a key role in producing high-yield adducts (Konno et al., 2011).
Surface Chemistry and Biomolecule Immobilization
In the field of surface chemistry, bromo(tributyl)silane derivatives are used for biomolecule immobilization on silicon wafers. This process involves forming thioether or disulfide bonds, making them valuable linking agents (McGovern & Thompson, 2000).
Radical Cyclization and Diastereoselectivity
Bromo(tributyl)silane derivatives play a significant role in radical cyclization. They have been used to achieve high diastereoselective ratios in the synthesis of piperidines, demonstrating their potential in stereoselective organic synthesis (Gandon et al., 2004).
Photocatalytic Activation and Hydrosilylation
In photocatalytic processes, bromo(tributyl)silane derivatives are used for activating Si-H bonds in trisubstituted silanes. They facilitate the hydrosilylation of electron-poor alkenes under various conditions, including sunlight and flow conditions (Qrareya et al., 2015).
Biomolecule Immobilization Optimization
Bromo(tributyl)silane derivatives are instrumental in optimizing biomolecule immobilization techniques on silicon substrates. This involves studying the effects of concentration and silanization time, which are crucial for the efficient and stable immobilization of biomolecules (Gunda et al., 2014).
Catalysis in Organic Chemistry
Bromo(tributyl)silane and its derivatives are significant in organic synthesis, functioning as reducing agents and mediators in the formation of intermolecular carbon-carbon bonds via radicals. Their ability to react with a variety of organic substrates showcases their versatility in catalytic processes (Ballestri et al., 1991).
Metallaphotoredox Catalysis
In the field of metallaphotoredox catalysis, bromo(tributyl)silane derivatives are used for cross-electrophile coupling. This methodology enables the construction of Csp(3)-Csp(2) bonds under mild conditions, showcasing the reagent's strategic role in this domain (Zhang et al., 2016).
作用機序
将来の方向性
特性
IUPAC Name |
bromo(tributyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27BrSi/c1-4-7-10-14(13,11-8-5-2)12-9-6-3/h4-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRUTWLZGUITFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](CCCC)(CCCC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27BrSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10555995 | |
| Record name | Bromo(tributyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10555995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromo(tributyl)silane | |
CAS RN |
2116-80-5 | |
| Record name | Bromo(tributyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10555995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



